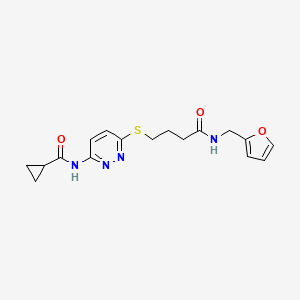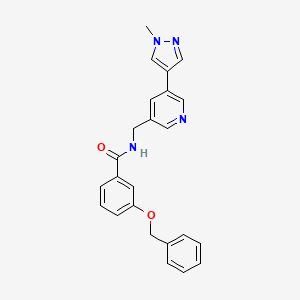![molecular formula C25H22N2O2 B2575564 N-[2-(7-metil-2-oxo-1H-quinolin-3-il)etil]-4-fenilbenzamida CAS No. 851405-02-2](/img/new.no-structure.jpg)
N-[2-(7-metil-2-oxo-1H-quinolin-3-il)etil]-4-fenilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzamide group through an ethyl chain. The presence of the quinoline ring system imparts significant biological and pharmacological properties, making it a compound of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. It is studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The exact mode of action of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to interact with their targets in various ways . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to have various pharmacokinetic properties . More research is required to elucidate the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to have various molecular and cellular effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to be influenced by various environmental factors . More research is required to elucidate the specific environmental influences on this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 7-position of the quinoline ring can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting 4-phenylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Linking the Quinoline and Benzamide: The final step involves linking the quinoline and benzamide moieties through an ethyl chain. This can be achieved by reacting the quinoline derivative with an appropriate ethylating agent, followed by coupling with the benzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Nalidixic Acid: An antibacterial agent that also contains a quinoline moiety.
Uniqueness
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is unique due to its specific structural features, such as the presence of both the quinoline and benzamide moieties linked by an ethyl chain. This unique structure imparts distinct biological and pharmacological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
851405-02-2 |
|---|---|
Fórmula molecular |
C25H22N2O2 |
Peso molecular |
382.463 |
Nombre IUPAC |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
Clave InChI |
CYOJPLQQQGCUON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


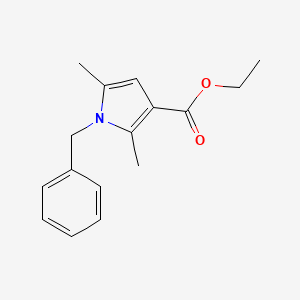
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
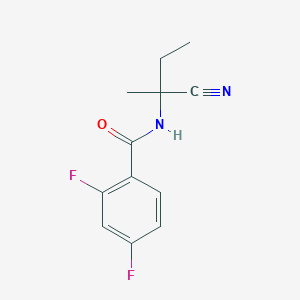
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
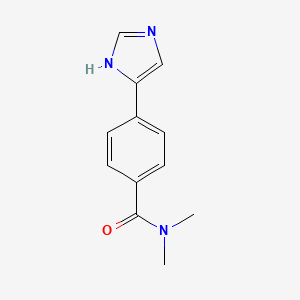
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
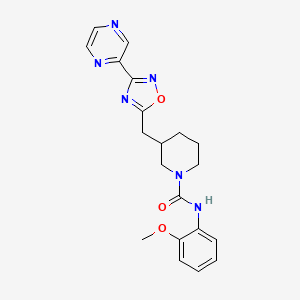
![2-methyl-7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol](/img/structure/B2575493.png)
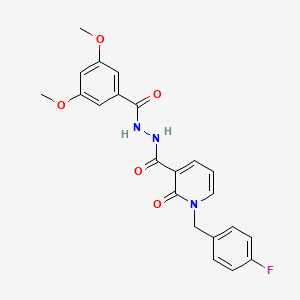
![3-(4-methoxyphenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2575497.png)
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
